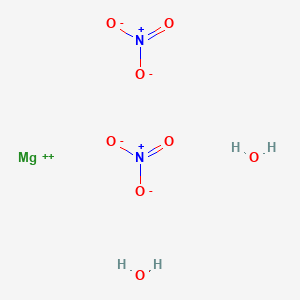
4-Carboxyphenylglycylaminoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxyphenylglycylaminoacetonitrile (CPGAA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a derivative of glycine and is known for its ability to act as a substrate for enzymes. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Carboxyphenylglycylaminoacetonitrile is not fully understood, but it is believed to act as a substrate for enzymes. The compound has been shown to bind to enzymes, which can then catalyze the breakdown of the compound. This process can lead to the production of various metabolites, which can then be further studied.
Biochemical And Physiological Effects
4-Carboxyphenylglycylaminoacetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including amidases and deaminases. The compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Carboxyphenylglycylaminoacetonitrile in lab experiments is its ability to act as a substrate for enzymes. This property makes it a useful tool for studying enzyme kinetics and the mechanism of action of enzymes. However, the compound may have limitations in certain experiments, such as those involving cell culture or animal models.
Future Directions
There are many potential future directions for the study of 4-Carboxyphenylglycylaminoacetonitrile. One direction is the development of new synthesis methods that can produce the compound more efficiently. Another direction is the study of the compound's potential applications in various fields, including medicine and biotechnology. Additionally, further research is needed to fully understand the mechanism of action of 4-Carboxyphenylglycylaminoacetonitrile and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-Carboxyphenylglycylaminoacetonitrile can be achieved using different methods, including the use of glycine as a starting material. One common method involves the reaction of glycine with cyanogen bromide, followed by the addition of an amine to the resulting intermediate. The resulting product is then purified using various techniques, including column chromatography.
Scientific Research Applications
4-Carboxyphenylglycylaminoacetonitrile has been studied for its potential applications in various fields of scientific research. It has been used as a substrate for enzymes, including amidases and deaminases. The compound has also been used to study the mechanism of action of enzymes and has been shown to be a useful tool in enzyme kinetics studies.
properties
CAS RN |
19065-92-0 |
|---|---|
Product Name |
4-Carboxyphenylglycylaminoacetonitrile |
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-[[2-(cyanomethylamino)-2-oxoethyl]amino]benzoic acid |
InChI |
InChI=1S/C11H11N3O3/c12-5-6-13-10(15)7-14-9-3-1-8(2-4-9)11(16)17/h1-4,14H,6-7H2,(H,13,15)(H,16,17) |
InChI Key |
ILTWRLHXJMWZHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)NCC#N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)NCC#N |
Other CAS RN |
19065-92-0 |
synonyms |
4-carboxyphenylglycylaminoacetonitrile p-carboxyphenylglycylaminoacetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















